(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core, an allyl group, and a pyrrolidin-1-ylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl group and the pyrrolidin-1-ylsulfonyl moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its structural features make it a candidate for targeting specific biological pathways and molecular targets .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-trifluoromethyl benzimidazoles: Used in various synthetic applications due to their unique chemical properties.
Uniqueness
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its combination of an allyl group and a pyrrolidin-1-ylsulfonyl moiety, which imparts unique reactivity and potential for diverse applications in medicinal chemistry and materials science .
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core linked to a pyrrolidinylsulfonyl moiety, which influences its biological interactions. The presence of the allyl group enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and nucleic acids, modulating various cellular pathways. The benzo[d]thiazole moiety is known for its capacity to inhibit enzymes involved in tumor growth and proliferation, while the pyrrolidine ring may enhance interaction with cellular receptors.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827. In vitro assays demonstrated IC50 values indicating significant cytotoxic effects at low concentrations:
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 6.26 ± 0.33 | 2D |
Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
Compound 15 | NCI-H358 | 20.46 ± 8.63 | 3D |
These findings suggest that this compound may exhibit similar antitumor properties, warranting further investigation into its efficacy against various cancer types.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research indicates that benzothiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 8 µg/mL |
These results imply that this compound could be a candidate for developing new antimicrobial agents.
Case Studies
In a notable study, researchers synthesized various analogs of benzothiazole compounds, including those similar to this compound, and evaluated their biological activities through MTS cytotoxicity assays and BrdU proliferation assays. The results indicated that modifications in the structure significantly influenced their efficacy against cancer cells, highlighting the importance of structural optimization in drug design.
Properties
IUPAC Name |
N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-2-13-24-18-7-3-4-8-19(18)28-21(24)22-20(25)16-9-11-17(12-10-16)29(26,27)23-14-5-6-15-23/h2-4,7-12H,1,5-6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWVYPTXSEIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.